N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-pyrazinecarboxamide
Overview
Description
5-MeO-DALT is a psychedelic tryptamine first synthesized by Alexander Shulgin . The full name of the chemical is N-allyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl] prop-2-en-1-amine . It is related to the compounds 5-MeO-DPT and DALT .
Synthesis Analysis
The synthesis and effects of 5-MeO-DALT were first circulated online in May 2004 . In June 2004, 5-MeO-DALT became available from internet research chemical vendors after being synthesized by commercial laboratories in China .Molecular Structure Analysis
In April 2020, Chadeayne et al. solved the crystal structure of the freebase form of 5-MeO-DALT .Chemical Reactions Analysis
5-MeO-DALT binds to various serotonin receptors and also acts as a DAT and SERT monoamine reuptake inhibitor . The metabolism and cytochrome P450 inhibition of 5-MeO-DALT has been described in scientific literature .Physical And Chemical Properties Analysis
The chemical formula of 5-MeO-DALT is C17H22N2O, with a molar mass of 270.376 g·mol−1 .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-12-2-3-14-13(8-12)11(9-20-14)4-5-19-16(21)15-10-17-6-7-18-15/h2-3,6-10,20H,4-5H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWWFILSCXPTKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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